molecular formula C7H2BrF3INO3 B2925530 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 2366994-47-8

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No. B2925530
CAS RN: 2366994-47-8
M. Wt: 411.901
InChI Key: YIQNFLUWRVNIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring with alternating double bonds, and it has bromo, iodo, nitro, and trifluoromethoxy functional groups attached to it .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene” would consist of a benzene ring with bromo, iodo, nitro, and trifluoromethoxy functional groups attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene” would depend on the specific arrangement of its functional groups. For example, “1-Bromo-3-(trifluoromethoxy)benzene” has a molecular weight of 241.01, a refractive index of 1.462, and a density of 1.62 g/mL at 25 °C .

Scientific Research Applications

Palladium-Catalyzed Arylations

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene: is used in palladium-catalyzed direct arylation reactions . This process is crucial for creating complex molecules for pharmaceuticals, as it allows for the introduction of aryl groups into heteroarenes, which are common structures in drug molecules.

Synthesis of Atropisomeric Ligands

This compound is instrumental in synthesizing electronically deficient atropisomeric diphosphine ligands . These ligands are valuable in asymmetric synthesis, which is essential for creating enantiomerically pure substances in medicinal chemistry.

Organic Synthesis

In organic synthesis, 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is a versatile reagent that can participate in various chemical transformations, including nucleophilic substitution and oxidation processes that are foundational in building complex organic molecules .

Medicinal Chemistry Research

The compound’s role in medicinal chemistry research is significant due to its reactivity, which enables the construction of diverse molecular frameworks often found in drug discovery and development .

Analytical Chemistry

In analytical chemistry, 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene can be used as a standard or reference compound in various analytical methods to ensure the accuracy and reliability of the analytical results .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s use in synthesizing other chemicals suggests a potential indirect role in creating materials or chemicals that could be used in environmental monitoring or remediation efforts .

Materials Science

The compound’s derivatives could be used in materials science, particularly in the synthesis of new materials with specific electronic properties, which could be valuable in developing advanced materials for various technological applications .

Industrial Uses

In an industrial context, 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene may serve as an intermediate in the synthesis of more complex compounds used in various industries, ranging from pharmaceuticals to specialty chemicals .

properties

IUPAC Name

1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNFLUWRVNIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.